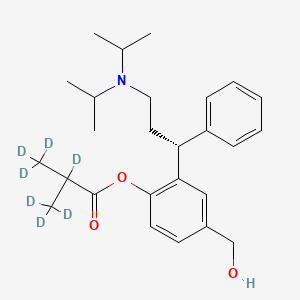
Fesoterodine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fesoterodine-d7 is a deuterated form of fesoterodine, an antimuscarinic agent used primarily in the treatment of overactive bladder syndrome. This compound is characterized by the presence of seven deuterium atoms, which replace seven hydrogen atoms in the molecular structure of fesoterodine. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fesoterodine-d7 involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the core structure: This involves the reaction of deuterated benzyl chloride with deuterated phenol in the presence of a base to form the deuterated benzyl phenyl ether.
Introduction of the ester group: The benzyl phenyl ether is then reacted with deuterated acetic anhydride to introduce the ester group.
Formation of the final product: The ester is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is critical in maintaining the deuterium labeling throughout the synthesis.
Chemical Reactions Analysis
Types of Reactions
Fesoterodine-d7 undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The phenyl ring can undergo oxidation to form various oxidized derivatives.
Substitution: The benzyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products Formed
Hydrolysis: Forms the corresponding carboxylic acid.
Oxidation: Forms oxidized derivatives of the phenyl ring.
Substitution: Forms substituted benzyl derivatives.
Scientific Research Applications
Fesoterodine-d7 is used extensively in scientific research, particularly in the following areas:
Pharmacokinetics: The deuterium labeling allows for detailed studies of the drug’s absorption, distribution, metabolism, and excretion.
Metabolic Pathways: Helps in identifying and characterizing the metabolic pathways of fesoterodine.
Drug Development: Used in the development of new antimuscarinic agents with improved efficacy and safety profiles.
Biological Studies: Employed in studies related to bladder function and urinary disorders.
Mechanism of Action
Fesoterodine-d7, like its non-deuterated counterpart, acts as a competitive antagonist at muscarinic receptors. After oral administration, it is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine. This metabolite inhibits bladder contractions by blocking muscarinic receptors, leading to a decrease in detrusor pressure and a reduction in urinary urgency and frequency .
Comparison with Similar Compounds
Fesoterodine-d7 is compared with other antimuscarinic agents such as oxybutynin, tolterodine, and solifenacin. While all these compounds are used to treat overactive bladder, this compound offers unique advantages due to its deuterium labeling:
Oxybutynin: Known for its efficacy but associated with higher rates of dry mouth and other side effects.
Tolterodine: Similar in action to fesoterodine but with a different metabolic profile.
Solifenacin: Offers better efficacy and fewer side effects compared to tolterodine.
This compound’s deuterium labeling provides enhanced stability and allows for more precise pharmacokinetic studies, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C26H37NO3 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1/i1D3,2D3,18D |
InChI Key |
DCCSDBARQIPTGU-UYZCRKHQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
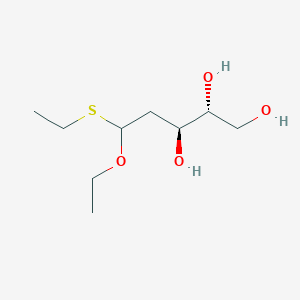
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)
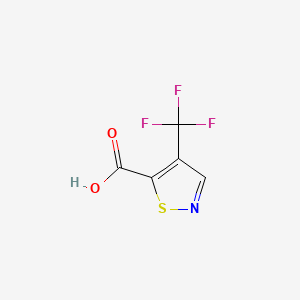
![4-[(2-Chloro-4-pyridinyl)thio]-2-butanone](/img/structure/B13447451.png)
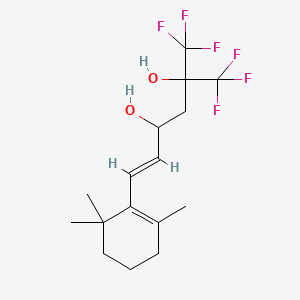
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
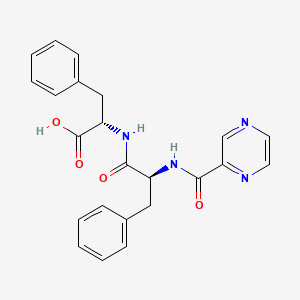
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)
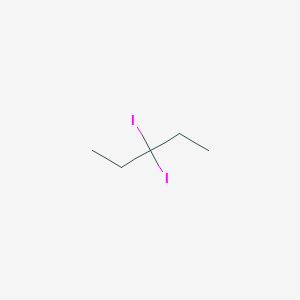
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
